molecular formula C33H40O21 B1631684 Kaempferol 3-sophoroside-7-glucoside CAS No. 55136-76-0

Kaempferol 3-sophoroside-7-glucoside

Cat. No.: B1631684
CAS No.: 55136-76-0
M. Wt: 772.7 g/mol
InChI Key: MBFNAZBJKVFNKZ-JGPRCQAHSA-N
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Description

Kaempferol 3-sophoroside-7-glucoside is a naturally occurring flavonoid glycoside found in various plants, including the leaves of Lycium chinense. This compound is known for its bioactive properties, particularly its anti-obesity and antioxidant activities . It belongs to the broader class of flavonoids, which are known for their diverse biological activities and potential health benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Kaempferol 3-sophoroside-7-glucoside typically involves the glycosylation of kaempferol. This process can be achieved through enzymatic or chemical methods. Enzymatic glycosylation often uses glycosyltransferases, which transfer sugar moieties to kaempferol under mild conditions. Chemical glycosylation, on the other hand, involves the use of activated sugar donors and catalysts to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound is generally carried out through extraction from plant sources, such as Lycium chinense leaves. The extraction process involves solvent extraction, followed by purification steps like column chromatography to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Kaempferol 3-sophoroside-7-glucoside undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can modify the glycoside moieties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are often used.

    Substitution: Nucleophilic reagents like sodium methoxide can be employed under basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield kaempferol quinones, while reduction can produce dihydrokaempferol derivatives.

Scientific Research Applications

Kaempferol 3-sophoroside-7-glucoside has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Kaempferol 3-sophoroside-7-glucoside exerts its effects involves several molecular targets and pathways:

Comparison with Similar Compounds

Kaempferol 3-sophoroside-7-glucoside can be compared with other flavonoid glycosides such as:

    Kaempferol 3-glucoside: Similar in structure but with different glycosylation patterns, leading to variations in bioactivity.

    Quercetin 3-glucoside: Another flavonoid glycoside with potent antioxidant properties but differing in its specific biological effects.

    Rutin: A glycoside of quercetin, known for its vascular protective effects.

Uniqueness: this compound is unique due to its specific glycosylation pattern, which influences its solubility, stability, and bioavailability. This distinct structure contributes to its specific biological activities, particularly its anti-obesity effects .

Properties

IUPAC Name

3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H40O21/c34-7-15-19(39)23(43)26(46)31(50-15)48-12-5-13(38)18-14(6-12)49-28(10-1-3-11(37)4-2-10)29(22(18)42)53-33-30(25(45)21(41)17(9-36)52-33)54-32-27(47)24(44)20(40)16(8-35)51-32/h1-6,15-17,19-21,23-27,30-41,43-47H,7-9H2/t15-,16-,17-,19-,20-,21-,23+,24+,25+,26-,27-,30-,31-,32+,33+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBFNAZBJKVFNKZ-JGPRCQAHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H40O21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401341603
Record name Kaempferol 3-O-sophoroside 7-O-glucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401341603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

772.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55136-76-0
Record name Kaempferol 3-O-sophoroside 7-O-glucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401341603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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